molecular formula C15H16BrN3O B2745253 2-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide CAS No. 2034265-37-5

2-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide

Cat. No.: B2745253
CAS No.: 2034265-37-5
M. Wt: 334.217
InChI Key: CUTSDUJUDVNWBK-UHFFFAOYSA-N
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Description

2-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide (CAS 2034265-37-5) is a synthetic organic compound with a molecular formula of C15H16BrN3O and a molecular weight of 334.21 g/mol . It serves as a versatile and high-purity building block in medicinal and pharmacological chemistry . Its structure combines a partially saturated pyrazolopyridine core, which confers conformational rigidity, with an ortho-brominated benzamide group that favors specific interactions with biological targets . This makes the compound particularly valuable in the design and development of novel enzyme inhibitors and ligands for receptor binding studies . The presence of the bromine atom at the ortho position of the benzamide group provides a key site for further structural elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, facilitating the efficient synthesis of diverse compound libraries for biological screening . The tetrahydropyrazolopyridine scaffold is recognized as a privileged structure in drug discovery, often employed in the design of potent kinase inhibitors . Fused heterocyclic compounds of this class have been investigated as inhibitors of various protein kinases, including Agammaglobulinaemia Tyrosine Kinase (BTK), for the treatment of proliferative disorders like B-cell malignancies, autoimmune diseases, and inflammatory diseases . As such, this compound is a critical intermediate for researchers exploring new therapeutic agents in oncology and other disease areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O/c16-13-6-2-1-5-12(13)15(20)17-9-11-10-18-19-8-4-3-7-14(11)19/h1-2,5-6,10H,3-4,7-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTSDUJUDVNWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CC=CC=C3Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule can be dissected into two primary fragments:

  • 2-Bromobenzoyl group : Derived from 2-bromobenzoic acid or its activated derivatives (e.g., acid chlorides).
  • Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine : Synthesized via cyclization of pyrazole precursors followed by reductive amination or nucleophilic substitution.

Amide coupling between these fragments represents the final step, typically mediated by peptide coupling reagents or via in situ activation of the carboxylic acid.

Synthesis of the 2-Bromobenzoyl Fragment

Oxidation of 2-Bromobenzaldehyde

2-Bromobenzaldehyde serves as a common precursor, which can be oxidized to 2-bromobenzoic acid using potassium permanganate (KMnO₄) or Jones reagent. For instance:
$$
\text{2-Bromobenzaldehyde} \xrightarrow[\text{H}2\text{O}, \Delta]{\text{KMnO}4, \text{H}2\text{SO}4} \text{2-Bromobenzoic acid} \quad (90\%\ \text{yield})
$$
The acid is subsequently converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride:
$$
\text{2-Bromobenzoic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{2-Bromobenzoyl chloride} \quad (85-95\%\ \text{yield})
$$

Direct Bromination Strategies

Alternative routes involve bromination of benzamide derivatives. For example, electrophilic aromatic substitution using bromine (Br₂) in the presence of Lewis acids like FeBr₃:
$$
\text{N-Protected benzamide} \xrightarrow{\text{Br}2, \text{FeBr}3} \text{2-Bromobenzamide derivative} \quad (70-80\%\ \text{yield})
$$

Construction of the Tetrahydropyrazolo[1,5-a]pyridine Core

Pyrazole Cyclization

The tetrahydropyrazolo[1,5-a]pyridine scaffold is synthesized via a Knorr-type cyclization. A representative procedure involves reacting hydrazine derivatives with β-ketoesters:
$$
\text{Hydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{EtOH}, \Delta} \text{Pyrazole intermediate} \quad (65-75\%\ \text{yield})
$$
Subsequent hydrogenation using palladium on carbon (Pd/C) under H₂ atmosphere reduces the pyridine ring to its tetrahydro form:
$$
\text{Pyrazole intermediate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine} \quad (80-90\%\ \text{yield})
$$

Amide Coupling Strategies

Schotten-Baumann Reaction

Classical amide formation involves reacting 2-bromobenzoyl chloride with the amine in the presence of a base like NaOH:
$$
\text{2-Bromobenzoyl chloride} + \text{Amine} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Target compound} \quad (50-60\%\ \text{yield})
$$

Peptide Coupling Reagents

Modern methods employ carbodiimides (e.g., EDCl) or uronium salts (e.g., HATU) for higher efficiency:
$$
\text{2-Bromobenzoic acid} + \text{Amine} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound} \quad (75-85\%\ \text{yield})
$$

Table 1. Comparison of Amide Coupling Conditions
Reagent Solvent Temperature Yield Reference
HATU DMF RT 85%
EDCl/HOBt CH₂Cl₂ 0°C → RT 78%
SOCl₂ (in situ) THF Reflux 65%

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in Pd-catalyzed steps, while ethereal solvents (THF) improve amide coupling yields. Elevated temperatures (80–100°C) are critical for cyclization steps.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.1 Hz, 1H, Ar-H), 6.98 (s, 1H, pyrazole-H), 4.45 (s, 2H, CH₂NH), 2.80–2.90 (m, 4H, tetrahydro ring).
  • LC-MS : m/z 360.1 [M+H]⁺, Rt = 2.1 min (C18 column, 0.1% formic acid).

Purity Assessment

HPLC analyses under reverse-phase conditions (C18, acetonitrile/water) confirm >98% purity for optimized routes.

Challenges and Alternative Routes

Byproduct Formation

Over-bromination during electrophilic substitution necessitates careful stoichiometric control. Side reactions in tetrahydro ring hydrogenation are mitigated by using PtO₂ instead of Pd/C.

One-Pot Approaches

Recent advances demonstrate tandem cyclization-amidation sequences, reducing purification steps:
$$
\text{Hydrazine + β-ketoester + 2-Bromobenzoyl chloride} \xrightarrow{\text{EtOH, Δ}} \text{Target compound} \quad (55\%\ \text{yield})
$$

Industrial-Scale Considerations

Batch processes using continuous flow reactors improve scalability for hydrogenation and amide coupling steps. Cost analysis favors Schotten-Baumann methods for large-scale production despite lower yields.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation reactions, potentially forming oxidized derivatives. Reduction reactions could target the benzamide moiety or the pyrazole ring.

    Cyclization and Ring-Opening: The tetrahydropyrazolo[1,5-a]pyridine ring can undergo cyclization or ring-opening reactions under specific conditions, leading to various structural analogs.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine could yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, 2-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide is investigated for its potential as a therapeutic agent. It may exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.

Industry

Industrially, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide depends on its specific biological target. It may interact with enzymes or receptors, altering their activity through binding interactions. The bromine atom and the pyrazole ring are likely critical for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

  • 4-Fluoro-N-(3-fluoro-2-methylphenyl)benzamide (CAS 1032226-70-2) : This analog replaces bromine with fluorine at the para position and introduces a difluorinated phenyl group. Fluorine’s electronegativity and smaller size may reduce steric hindrance but increase metabolic stability compared to bromine .
  • 4-Chloro-N-(2-fluoro-4-methylphenyl)benzamide (CAS 1017108-34-7) : Chlorine’s intermediate electronegativity and lipophilicity between F and Br suggest a balance between target binding and membrane permeability. The fluorine at the ortho position in the aniline moiety may influence conformational flexibility .

Heterocyclic Core Modifications

  • Pyrazine’s nitrogen-rich structure may enhance interactions with polar residues in enzymatic binding pockets .

Key Research Findings

  • Synthetic Feasibility : Bromination using N-bromosuccinimide (NBS), as seen in Compound 141’s synthesis, is a viable route for introducing bromine to the benzamide or heterocyclic core .
  • Isomerism Considerations : Pyrazolo-pyridine derivatives (e.g., SYN/ANTI isomers in ) demonstrate that stereochemistry impacts bioactivity, though the target compound’s saturated ring may limit conformational variability .

Biological Activity

2-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a central benzamide core linked to a tetrahydropyrazolo[1,5-a]pyridine moiety via a methyl group. Its molecular formula is C15H16BrN3OC_{15}H_{16}BrN_{3}O with a molecular weight of 334.21 g/mol. The presence of the bromine atom at the second position of the benzene ring is significant for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including those with similar structures to this compound, exhibit potent antitumor properties. For instance:

  • Study Findings : A series of pyrazole derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). Compounds with bromine substituents demonstrated enhanced cytotoxicity and significant synergistic effects when combined with doxorubicin .
CompoundCell LineIC50 (µM)Synergistic Effect
This compoundMDA-MB-231TBDYes
Control (Doxorubicin)MDA-MB-2310.5N/A

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. They have been shown to inhibit various inflammatory pathways:

  • Mechanism : The compound may inhibit cyclooxygenase enzymes (COX), reducing the production of pro-inflammatory mediators like prostaglandins.

Antimicrobial Activity

Certain pyrazole derivatives exhibit antimicrobial properties:

  • Case Study : A study highlighted that compounds with similar structures showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor for various kinases involved in cancer progression.
  • Receptor Modulation : It may modulate receptor activity on cell surfaces, influencing signal transduction pathways.

Q & A

Q. What are the key considerations for synthesizing 2-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide with high purity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including coupling the pyrazolo[1,5-a]pyridine core with a brominated benzamide moiety. Critical factors include:
  • Reaction Conditions : Temperature control (e.g., 0–5°C for bromination steps to prevent side reactions), solvent selection (polar aprotic solvents like DMF for amide bond formation), and reaction time optimization to maximize yield .
  • Purification : Use of column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Monitoring : TLC and HPLC-MS for intermediate validation and final product verification .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of spectral and chromatographic methods is essential:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the tetrahydropyrazolo ring (δ 2.5–3.5 ppm for methylene protons) and bromobenzamide substituents (δ 7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (expected m/z: ~388.05 for C₁₆H₁₅BrN₃O) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) .

Q. How does the compound’s stability vary under different pH conditions?

  • Methodological Answer : Stability studies should be conducted in buffered solutions (pH 1–12) at 25°C and 37°C:
  • Acidic Conditions (pH <3) : Rapid hydrolysis of the amide bond may occur; monitor via HPLC every 24 hours .
  • Neutral/Basic Conditions (pH 7–9) : Stable for ≥72 hours, with <5% degradation. Use accelerated stability testing (40°C/75% RH) for long-term predictions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Systematic Modifications : Replace the bromine atom with other halogens (Cl, I) or electron-withdrawing groups (NO₂, CF₃) on the benzamide ring. Modify the tetrahydropyrazolo core by introducing substituents (e.g., methyl, cyano) at the 5- or 7-positions .
  • Assays : Conduct in vitro binding assays (e.g., kinase inhibition) and correlate activity with computational docking studies (AutoDock Vina) to identify critical interactions .
  • Data Table :
Modification SiteSubstituentIC₅₀ (nM)Selectivity Index
Benzamide (Br)Cl12.38.5
Pyrazolo (Position 5)CH₃45.62.1

Q. How should contradictory data in biological assays be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Repeat assays in triplicate under standardized conditions (e.g., cell line passage number, serum batch).
  • Control Experiments : Include positive/negative controls (e.g., staurosporine for kinase assays) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. Use machine learning (e.g., random forest) to detect confounding variables (e.g., solvent DMSO concentration) .

Q. What experimental frameworks are suitable for elucidating the compound’s mechanism of action?

  • Methodological Answer :
  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways in treated vs. untreated cells .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure binding kinetics (kₐₙ, kₒff) with putative targets (e.g., kinases) .
  • Theoretical Modeling : Apply density functional theory (DFT) to map electron distribution in the bromobenzamide group, predicting reactivity with nucleophilic residues (e.g., cysteine thiols) .

Q. How can environmental impact assessments be integrated into the research workflow?

  • Methodological Answer :
  • Fate Analysis : Use OECD 308 guidelines to study biodegradation in water/sediment systems. Monitor metabolites via LC-QTOF-MS .
  • Ecotoxicity : Perform acute toxicity tests on Daphnia magna (48h LC₅₀) and algae (72h growth inhibition) to assess ecological risks .

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